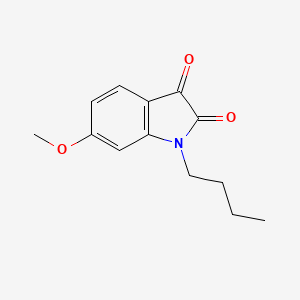

1-Butyl-6-methoxy-isatin

Description

Overview of Isatin (B1672199) Derivatives as Privileged Scaffolds in Drug Discovery Research

Isatin (1H-indole-2,3-dione) is a naturally occurring heterocyclic compound found in various plants and is also an endogenous substance in humans. bohrium.comnih.govmdpi.comwikipedia.org Its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, a term coined to describe molecular frameworks that are capable of binding to multiple, distinct biological receptors. researchgate.netrsc.org This versatility makes isatin and its analogues attractive starting points for the design and synthesis of new drugs. nih.govmdpi.com The isatin core possesses key structural features, including a planar, heterocyclic ring system with a ketone and a lactam carbonyl group, which can be readily modified at several positions (N1, C5, and C7) to generate a diverse library of compounds. mdpi.comjst.go.jp This structural adaptability allows for the fine-tuning of physicochemical and pharmacological properties.

The broad spectrum of biological activities exhibited by isatin derivatives underscores their importance in drug discovery. bohrium.comnih.govmdpi.comnih.gov These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties. bohrium.comnih.govmdpi.comnih.govnih.gov The significance of the isatin scaffold is further highlighted by its presence in clinically approved drugs, demonstrating its therapeutic potential. nih.govnih.gov The ability of isatin derivatives to interact with a wide array of biological targets, from enzymes to receptors, solidifies their status as a privileged scaffold in the ongoing quest for novel therapeutic agents. researchgate.netnih.govbenthamscience.commdpi.com

Rationale for Focused Academic Investigation of 1-Butyl-6-methoxy-isatin

The specific compound, this compound, represents a targeted modification of the core isatin structure. The rationale for its focused investigation stems from the systematic exploration of how different substituents at various positions on the isatin ring influence its biological activity. The introduction of a butyl group at the N1 position and a methoxy (B1213986) group at the C6 position is a deliberate chemical modification aimed at exploring the structure-activity relationship (SAR) of isatin derivatives. jst.go.jpnih.gov

The N-alkylation of isatin, in this case with a butyl group, is a common strategy to enhance lipophilicity, which can in turn influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org The methoxy group at the C6 position, an electron-donating group, can alter the electronic properties of the aromatic ring, potentially influencing its interaction with biological targets. nih.gov The combination of these two substituents creates a unique chemical entity with a distinct set of physicochemical properties that warrant dedicated study.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for isatin derivatives is vast and active, with numerous studies exploring their synthesis and a wide range of biological activities. bohrium.comnih.govmdpi.comnih.govnih.govacs.orgresearchgate.net Synthetic methodologies for creating N-substituted isatins, such as this compound, are well-established, often involving the reaction of the parent isatin with an appropriate alkyl halide in the presence of a base. jst.go.jpacs.org

However, while the broader class of isatin derivatives has been extensively studied, specific and detailed research focusing solely on this compound is less prevalent in the publicly available literature. Much of the existing data comes from studies that synthesize and screen a series of related compounds to explore structure-activity relationships. jst.go.jpnih.gov For instance, research has been conducted on the synthesis and cytotoxic activities of various 1-butyl-substituted isatin derivatives, though not always with a methoxy group at the 6-position. jst.go.jpnih.govabap.co.in

Key unaddressed questions regarding this compound include a comprehensive characterization of its full range of biological activities beyond initial screenings. While some studies might touch upon its cytotoxic effects, a deeper investigation into its potential antiviral, antibacterial, or anti-inflammatory properties remains to be thoroughly explored. jst.go.jpnih.gov Furthermore, detailed mechanistic studies to elucidate how the specific combination of the N-butyl and 6-methoxy substituents contributes to its biological profile are needed.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound, based on the existing scientific literature. The primary objectives are:

To situate this compound within the broader context of isatin derivatives as privileged scaffolds in drug discovery.

To elucidate the scientific rationale for the specific chemical modifications present in this compound.

To summarize the current state of research on this compound and identify areas where further investigation is warranted.

To present relevant data in a clear and accessible format, including interactive tables.

This article will adhere strictly to the provided outline, focusing solely on the chemical and research aspects of this compound and avoiding topics outside the specified scope.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H15NO3 |

| IUPAC Name | 1-butyl-6-methoxy-1H-indole-2,3-dione |

| CAS Number | Not explicitly found for this specific derivative, but the core isatin is 91-56-5. wikipedia.org |

| Appearance | Likely a colored solid, as isatin is an orange-red solid. wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

1-butyl-6-methoxyindole-2,3-dione |

InChI |

InChI=1S/C13H15NO3/c1-3-4-7-14-11-8-9(17-2)5-6-10(11)12(15)13(14)16/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

LAASHMIASGABNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C=CC(=C2)OC)C(=O)C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butyl 6 Methoxy Isatin and Analogues

Regioselective Alkylation at N1 Position

The introduction of an alkyl group, such as a butyl group, at the N1 position of the isatin (B1672199) ring is a common transformation that reduces the lability of the isatin nucleus towards bases while preserving its reactivity for further modifications. nih.gov This N-alkylation is typically achieved by generating the isatin anion, which then acts as a nucleophile. nih.gov

Alkylation with Butyl Halides for N-Butyl Isatin Formation

The N-alkylation of isatin is frequently accomplished through the reaction with alkyl halides, such as butyl bromide or butyl iodide. This reaction proceeds via a nucleophilic substitution mechanism where the isatin anion displaces the halide from the alkyl chain. nih.gov The generation of the highly conjugated isatin anion is a crucial first step, which is achieved by using various bases. nih.gov The synthesis of N-alkyl/benzyl isatin derivatives from isatin and the corresponding alkyl/benzyl halides in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) has been shown to produce excellent to quantitative yields of approximately 95%. researchgate.net

Optimization of Reaction Conditions and Solvent Systems (e.g., Dimethylformamide with Bases)

The efficiency of the N-alkylation reaction is highly dependent on the choice of base and solvent. Polar aprotic solvents are generally preferred for this transformation. Extensive studies have shown that N,N-dimethylformamide (DMF) is a particularly effective solvent for this reaction. nih.govnih.gov

The selection of the base is critical for the deprotonation of the isatin nitrogen. A variety of bases have been tested, including sodium carbonate (Na2CO3), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), calcium hydride (CaH2), triethylamine (TEA), lithium hydroxide (LiOH), N-methylmorpholine (NMM), and sodium ethoxide (NaOEt). The best results for N-alkylation are often obtained using K2CO3 or Cs2CO3 in DMF or N-methyl-2-pyrrolidinone (NMP). nih.gov The combination of K2CO3 in DMF provides an efficient system for the N-alkylation of isatin. nih.gov Microwave-assisted synthesis has also been employed, which can significantly reduce reaction times and improve yields. nih.gov

| Alkylating Agent | Base | Solvent | Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Bu-Br | K₂CO₃ | DMF | Conventional Heating | ~95% | researchgate.net |

| Various Alkyl Halides | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Microwave | High | nih.gov |

| 2-Chloro-N-phenylacetamide | K₂CO₃ | DMF | Conventional Heating (80°C) | Not specified | nih.gov |

Introduction of the Methoxy (B1213986) Moiety at C6 Position

The incorporation of a methoxy group at the C6 position of the isatin ring can be achieved either by starting with a precursor already containing the methoxy group or by introducing it onto the isatin scaffold through functional group interconversion.

Synthetic Routes for 6-Methoxy-Isatin Precursors

The synthesis of substituted isatins, including 6-methoxy-isatin, often relies on classical methods such as the Sandmeyer or Stolle syntheses, which start from appropriately substituted anilines. nih.govchemicalbook.com

The Sandmeyer isatin synthesis is a widely used method that involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. chemicalbook.comnih.govsynarchive.com This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin. chemicalbook.comnih.gov To synthesize 6-methoxy-isatin, the logical starting material would be 3-methoxyaniline.

The Stolle synthesis provides an alternative route, which involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. chemicalbook.comdergipark.org.trwikipedia.org This intermediate subsequently undergoes cyclization, typically promoted by a Lewis acid like aluminum chloride or boron trifluoride etherate, to produce the isatin. dergipark.org.tr This method is particularly useful for the synthesis of N-substituted isatins. chemicalbook.com

Functional Group Interconversions for Methoxy Group Incorporation

An alternative strategy to starting with a methoxy-substituted aniline is to introduce the methoxy group onto a pre-existing indole or indoline skeleton. One potential method involves a chlorination step followed by a nucleophilic substitution with a methoxide anion. This transformation can be challenging on an electron-rich aromatic system. However, the use of a chromium tricarbonyl complex to activate the aromatic ring can facilitate this nucleophilic aromatic substitution. This approach has been demonstrated for the introduction of a methoxy group at the 5-position of a 3,3-disubstituted indoline derivative, suggesting its potential applicability for the synthesis of 6-methoxy substituted analogs. clockss.org The process would involve complexation of the isatin ring with chromium tricarbonyl, followed by reaction with a "naked" methoxide anion, and subsequent decomplexation. clockss.org

Convergent and Divergent Synthesis Approaches for 1-Butyl-6-methoxy-isatin

The synthesis of this compound can be approached from both convergent and divergent strategic standpoints.

A convergent synthesis would involve the preparation of two or more complex fragments that are then combined in the final stages of the synthesis. For this compound, a plausible convergent approach would be the synthesis of the 6-methoxy-isatin core and a butyl-containing reagent separately, followed by their coupling. However, the most common strategies for isatin synthesis are linear. A more practical, albeit still linear, approach that embodies convergent principles would be the synthesis of a key intermediate like 6-methoxy-isatin, which is then coupled with the butyl group as described in section 2.1.

A divergent synthesis approach would begin with a common isatin precursor that is then elaborated into a variety of analogs, including the target molecule. This is a highly efficient strategy for creating a library of related compounds for structure-activity relationship studies.

Two potential divergent pathways for this compound are:

Starting from 6-methoxy-isatin: The precursor, 6-methoxy-isatin, can be synthesized as described in section 2.2.1. This common intermediate can then be subjected to N-alkylation with various alkyl halides. Reaction with a butyl halide would yield the target compound, this compound. Other alkyl halides could be used to generate a series of N-alkyl-6-methoxy-isatin analogues.

Starting from 1-butyl-isatin: An alternative divergent route begins with the synthesis of 1-butyl-isatin via the methods outlined in section 2.1. The aromatic ring of this N-alkylated isatin could then be functionalized at the C6 position. This would likely involve electrophilic aromatic substitution reactions, although controlling the regioselectivity to favor the C6 position over the more electronically favored C5 position could be challenging. Subsequent functional group interconversions might be necessary to install the methoxy group.

Methodologies for Preparing Related 1-Alkyl-6-methoxy-isatin Analogues

The preparation of 1-alkyl-6-methoxy-isatin analogues often serves as a crucial step in the synthesis of more complex molecular architectures. These methods typically involve the initial formation of the 6-methoxy-isatin core, followed by N-alkylation.

A significant class of analogues, the 6-methoxy-N-alkyl isatin acylhydrazone derivatives, have been synthesized and evaluated for their biological activities. ebi.ac.ukacs.org The general synthetic pathway involves a three-step process, as outlined in research concerning novel cannabinoid receptor 2 inverse agonists. acs.org

Step 1: Synthesis of 6-Methoxy-isatin The synthesis begins with the formation of the 6-methoxy-isatin scaffold. This is typically achieved through a condensation reaction involving 3-methoxyaniline. One established method involves reacting the aniline derivative with chloral hydrate, hydroxylamine hydrochloride, and sodium sulfate to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of an acid, such as polyphosphoric acid, to yield the desired 6-methoxy-isatin. acs.org

Step 2: N-Alkylation The nitrogen at the 1-position of the 6-methoxy-isatin ring is then alkylated. To synthesize the target this compound, 6-methoxy-isatin is treated with an appropriate alkylating agent, such as 1-bromobutane. The reaction is often carried out in the presence of a base like cesium carbonate (CsCO₃) in a solvent such as N,N-dimethylformamide (DMF). Microwave irradiation can be employed to accelerate the reaction. acs.org

Step 3: Formation of Acylhydrazone Derivatives The final step is the condensation of the N-alkylated isatin with various acylhydrazides (H₂N-HN-CO-R₂). The reaction between the C3-carbonyl group of the N-alkyl-6-methoxy-isatin and the terminal amino group of the acylhydrazide is typically conducted in a solvent system like ethanol and tetrahydrofuran with a catalytic amount of acetic acid at room temperature. acs.org This yields the final 6-methoxy-N-alkyl isatin acylhydrazone derivatives.

The table below summarizes examples of derivatives synthesized using this methodology. acs.org

| N-Alkyl Group (R₁) | Acylhydrazide Group (R₂) | Final Product Structure |

| Butyl | Adamantane-1-carbohydrazide | This compound-3-(adamantane-1-carbonyl)hydrazone |

| Propyl | 4-Chlorobenzohydrazide | 1-Propyl-6-methoxy-isatin-3-(4-chlorobenzoyl)hydrazone |

| Ethyl | 2-Methylbenzohydrazide | 1-Ethyl-6-methoxy-isatin-3-(2-methylbenzoyl)hydrazone |

Insights from General Isatin Synthesis Methodologies

While the above method is specific to acylhydrazone derivatives, general isatin synthesis methodologies offer versatile routes that can be adapted for the preparation of this compound and other analogues. dergipark.org.trijcrt.org

Metal-halogen exchange is a powerful technique for creating organometallic intermediates that can be used to construct the isatin scaffold. wikipedia.org A notable application of this method involves the lithiation of ortho-bromophenylureas. wright.edu

The process begins with an N'-2-(bromophenyl)-N,N-dimethylurea derivative. This starting material undergoes lithiation on the urea nitrogen using methyl lithium (MeLi), followed by a bromine-lithium exchange at the ortho position using tert-butyllithium (t-BuLi) to generate a dilithio species. This intermediate is then subjected to carbonylation and intramolecular cyclization, followed by an acidic workup, to yield the isatin product. wright.edu This strategy offers predictable regiochemical control, which is particularly advantageous when synthesizing isatins with specific substitution patterns that are difficult to achieve with other methods like the Sandmeyer or Stolle syntheses. wright.eduias.ac.in

The direct oxidation of indole derivatives presents a modern and efficient route to N-substituted isatins. nih.gov This approach avoids the harsher conditions associated with classical methods. Several oxidative systems have been developed:

Iodine/tert-Butyl Hydroperoxide (I₂/TBHP): This system facilitates the oxidation of commercially available indoles to afford isatins in moderate to good yields. acs.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium species, which is then oxidized to the final isatin product. ijcrt.org

N-Bromosuccinimide/Dimethyl Sulfoxide (NBS-DMSO): Another effective method involves the bromination and subsequent oxidation of indole using an NBS-DMSO reagent system. icm.edu.plresearchgate.net

Molecular Oxygen (O₂): An environmentally benign method utilizes O₂ as the oxidizing agent in the presence of a photosensitizer, such as a dicyanopyrazine derivative (DPZ). nih.govirapa.org

The choice of oxidant and reaction conditions can be tailored based on the specific substituents on the indole ring.

| Oxidative Method | Key Reagents | Characteristics |

| I₂/TBHP Mediated | Iodine, tert-Butyl Hydroperoxide | Good yields, applicable to various indoles. acs.orgorganic-chemistry.org |

| NBS-DMSO | N-Bromosuccinimide, Dimethyl Sulfoxide | Effective for converting indoles to isatins via bromination/oxidation. icm.edu.pl |

| Photosensitized Oxidation | O₂, Dicyanopyrazine (DPZ) | Environmentally friendly, uses molecular oxygen as the oxidant. nih.govirapa.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. uevora.ptresearchgate.net Isatin is an excellent substrate for MCRs due to its reactive carbonyl groups, enabling the synthesis of diverse heterocyclic hybrids. uevora.pt

Isatin-derived imidazoles: Novel isatin-based imidazole (B134444) derivatives can be synthesized via a one-pot, three-component reaction. This typically involves reacting an isatin derivative, an aldehyde (such as benzaldehyde), and ammonium acetate. researchgate.net The reaction can be catalyzed by an economical and effective acid catalyst like p-toluenesulfonic acid monohydrate (p-TSA·H₂O), often resulting in high product yields. nih.gov Imidazole itself has also been used as an efficient organocatalyst for MCRs involving isatin in green solvents like water. ajgreenchem.com

Isatin-quinoline conjugates: The isatin scaffold can be elaborated to form fused quinoline systems. One such MCR involves the reaction of isatin, a propiolate, and a sodium O-alkyl carbonodithioate in water at room temperature to produce functionalized quinoline derivatives in good yields. iicbe.org Another approach is an electrochemically induced multicomponent transformation of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile, which yields complex spirocyclic [indole-pyrano[3,2-c]quinoline] scaffolds. nih.gov These methods highlight the versatility of isatin in building intricate molecular frameworks through convergent synthetic pathways. uc.pt

| Hybrid Structure | Components | Key Features |

| Imidazole Derivatives | Isatin, Aldehyde, Ammonium Acetate | One-pot synthesis, often uses acid or organocatalysts. researchgate.netnih.gov |

| Quinoline Derivatives | Isatin, Propiolate, S-Nucleophile | Can be performed in water, leading to functionalized quinolines. iicbe.org |

| Spiro[indole-pyrano[3,2-c]quinoline] | Isatin, 4-hydroxyquinolin-2(1H)-one, Malononitrile | Electrochemically induced, forms complex spiro systems. nih.gov |

Considerations for Scalable and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on developing scalable and sustainable processes. In the context of isatin synthesis, this involves utilizing greener reagents, solvents, and catalysts, and designing more atom-economical reaction pathways.

The development of "green" methodologies for isatin chemistry is an active area of research. For instance, the synthesis of isatin-derived chalcones has been achieved using NaOH catalysis on a sustainable scale. researchgate.net The use of Cu/NiO nanoparticles as catalysts has also been explored for similar transformations. nih.gov Furthermore, employing environmentally benign solvents like water, as seen in some multi-component reactions, significantly improves the sustainability profile of the synthesis. ajgreenchem.com The direct oxidation of indoles using molecular oxygen as the terminal oxidant is another example of a greener approach, minimizing waste compared to stoichiometric inorganic oxidants. nih.govirapa.org These strategies, which focus on catalytic processes and the reduction of hazardous waste, are crucial for the large-scale and environmentally responsible production of this compound and its derivatives.

Advanced Analytical Characterization in 1 Butyl 6 Methoxy Isatin Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 1-Butyl-6-methoxy-isatin. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the compound's atomic arrangement and functional groups.

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. For this compound, both ¹H-NMR and ¹³C-NMR spectra offer unambiguous evidence for its structure by mapping the chemical environment of each hydrogen and carbon atom.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic signals for this compound include distinct peaks for the aromatic protons on the isatin (B1672199) core, the methoxy (B1213986) group protons, and the protons of the N-butyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating effect of the methoxy group.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the presence of all carbon atoms in the molecule. Key signals include those for the two carbonyl carbons (C2 and C3) of the isatin core at downfield shifts, carbons of the aromatic ring, the methoxy carbon, and the four distinct carbons of the butyl chain.

Interactive Data Table: Representative NMR Data for this compound

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| Aromatic-H | 6.80 - 7.50 (m, 3H) | 105.0 - 165.0 |

| O-CH₃ | ~3.85 (s, 3H) | ~56.0 |

| N-CH₂ | ~3.70 (t, 2H) | ~40.0 |

| N-CH₂-CH₂ | ~1.65 (m, 2H) | ~30.0 |

| -CH₂-CH₃ | ~1.40 (m, 2H) | ~20.0 |

| -CH₃ | ~0.95 (t, 3H) | ~13.8 |

| C=O (C2, C3) | - | ~158.0, ~183.0 |

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups. The two carbonyl groups (C2-keto and C3-keto) of the isatin ring exhibit distinct, strong absorption peaks. Other significant peaks correspond to C-H stretching of the aromatic and aliphatic parts, C-O stretching of the methoxy group, and C-N stretching.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | ~1735 |

| C=O (Keto) | Stretching | ~1720 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2960 - 2870 |

| C=C (Aromatic) | Stretching | 1610 - 1580 |

| C-O (Ether) | Stretching | ~1250 |

| C-N | Stretching | ~1350 |

HRMS is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (molecular formula C₁₃H₁₅NO₃), HRMS provides an exact mass measurement with high accuracy, which serves as definitive proof of its chemical formula. This technique distinguishes the target compound from other molecules with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Theoretical Exact Mass | 233.1052 g/mol |

| Expected [M+H]⁺ Ion | 234.1125 m/z |

Chromatographic Purity Assessment

The purity of synthesized this compound is critical for its reliable use in further research. Chromatographic techniques are standard methods for assessing the purity of chemical compounds.

Thin-Layer Chromatography (TLC) is commonly used for rapid, qualitative monitoring of reaction progress and for a preliminary assessment of purity. impactfactor.org A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity. By passing the compound through a column packed with a stationary phase, HPLC can separate the target compound from any impurities. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Elemental Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. unipd.it This method provides an essential check on the compound's empirical formula and purity. The experimentally determined percentages must align with the theoretically calculated values for the molecular formula C₁₃H₁₅NO₃ within a narrow margin of error (typically ±0.4%) to confirm the compound's identity and purity. nih.gov

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Percentage (%) |

| Carbon | C | 12.011 | 66.94% |

| Hydrogen | H | 1.008 | 6.48% |

| Nitrogen | N | 14.007 | 6.00% |

| Oxygen | O | 15.999 | 20.58% |

Molecular Pharmacology and Mechanistic Elucidation of 1 Butyl 6 Methoxy Isatin

Investigation of Primary Molecular Targets

The isatin (B1672199) scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets. The specific functionalization of the isatin core, such as the N-butylation and 6-methoxylation seen in 1-Butyl-6-methoxy-isatin, fine-tunes its pharmacological profile, directing its activity towards specific enzymes and receptors.

Enzyme Inhibition Profiles

Monoamine Oxidase (MAO) Isoform Selectivity and Inhibition Mechanisms (Insights from Isatin Derivatives)

Isatin is an endogenous inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters. acs.org Research has consistently shown that isatin and its derivatives typically exhibit reversible inhibition and a notable selectivity for the MAO-B isoform over MAO-A. acs.orgnih.gov This selectivity is significant for therapeutic applications, particularly in neurodegenerative diseases like Parkinson's disease, where inhibiting MAO-B can increase dopamine (B1211576) levels in the brain. acs.orgnih.gov

The structure-activity relationship (SAR) of isatin derivatives reveals that substitutions on the aromatic ring significantly influence potency and selectivity. Specifically, substitutions at the C5 and C6 positions can enhance MAO-B inhibition. acs.org For instance, isatin derivatives with a benzyloxy group at the C5 or C6 position have been found to be potent MAO-B inhibitors. acs.org This suggests that the 6-methoxy group of this compound is likely to contribute favorably to MAO-B inhibition. The N-1 position is also a key site for modification; substitution with lipophilic groups at the C3 position has been shown to markedly enhance MAO-B inhibition. nih.gov The N-butyl group in this compound would increase the compound's lipophilicity, which may further enhance its interaction with the active site of MAO-B.

The mechanism of inhibition is competitive and reversible. nih.gov Molecular docking studies indicate that the isatin core interacts with key residues within the substrate-binding cavity of MAO-B. The phenyl ring of the isatin scaffold engages in pi-pi stacking interactions, while hydrogen bonding, for instance involving the imino nitrogen, contributes to the stability of the enzyme-inhibitor complex. nih.govresearchgate.net

| Compound | MAO-A Inhibition (IC50/Ki, µM) | MAO-B Inhibition (IC50/Ki, µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| Isatin | 15 (Ki) acs.orgnih.gov | 3 (Ki) acs.orgnih.gov | 5 |

| ISB1 (p-benzyloxy derivative) | >10 (IC50) | 0.124 (IC50) nih.gov | >80 |

| ISFB1 (p-benzyloxy, 3-fluoro derivative) | 0.678 (IC50) | 0.135 (IC50) nih.gov | 5.02 |

| 5-(4-phenylbutyl)isatin | 2.19 (IC50) | 0.00066 (IC50) acs.org | ~3318 |

| 5-Benzyloxyisatin | >10 (IC50) | 0.103 (IC50) acs.org | >97 |

Kinase Inhibition (e.g., VEGFR-2, EGFR)

The isatin framework is a key component in numerous multi-kinase inhibitors, demonstrating significant activity against receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov These kinases are critical regulators of angiogenesis and cell proliferation, and their aberrant activity is a hallmark of many cancers. nih.govnih.gov

Isatin-based compounds act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the downstream signaling pathways that lead to tumor growth and angiogenesis. researchgate.net Numerous studies have synthesized and evaluated isatin derivatives, such as isatin-based sulphonamides and hydrazone-isatin hybrids, which exhibit potent inhibitory effects against VEGFR-2 and EGFR. researchgate.netnih.gov For example, certain indolyl-triazole derivatives incorporating an isatin moiety showed remarkable VEGFR-2 inhibition with an IC₅₀ value of 19.8 nM. researchgate.net Other isatin derivatives have demonstrated dual inhibition of EGFR and Poly (ADP-ribose) polymerase-1 (PARP-1) with IC₅₀ values in the nanomolar range. researchgate.net

The design of these inhibitors often involves modifying the N-1, C-3, and aromatic ring positions of the isatin core to optimize interactions with the ATP-binding pocket of the target kinase. researchgate.netnih.gov The demonstrated ability of diverse isatin derivatives to inhibit these key kinases suggests that this compound may also possess activity against VEGFR-2 and/or EGFR, contributing to potential anti-proliferative and anti-angiogenic effects.

| Compound Type | Target Kinase | Inhibitory Activity (IC50, nM) |

|---|---|---|

| Indolyl-triazole derivative (IV) | VEGFR-2 | 19.8 researchgate.net |

| Isatin-sulphonamide (12b) | VEGFR-2 | 23.1 tandfonline.com |

| Isatin-sulphonamide (11c) | VEGFR-2 | 30.1 tandfonline.com |

| Hydrazone-isatin (VIIIb) | EGFR | Not specified, but confirmed activity nih.gov |

| Indolyl-triazole (13b) | EGFR | 62.4 researchgate.net |

| 7-deazapurine-isatin hybrid (5) | EGFR | 95 nih.gov |

| 7-deazapurine-isatin hybrid (5) | VEGFR-2 | 101 nih.gov |

Bacterial Peptidoglycan Glycosyltransferase (PGT) Inhibition (Insights from Isatin Derivatives)

Peptidoglycan glycosyltransferase (PGT) is an essential enzyme in bacterial cell wall synthesis, making it a critical target for the development of new antibiotics. Isatin-based small molecules have been identified as promising inhibitors of PGT. The inhibitory mechanism of these compounds is enhanced by the addition of hydrophobic groups to the isatin scaffold.

Systematic design and synthesis of isatin derivatives with substituents at the N-1, C-3, and C-5 positions have been undertaken to study their structure-activity relationship against PGT. Research indicates that modifications at these sites can maximize antimicrobial potency and the inhibitory action against the bacterial enzyme. The improved enzymatic inhibition is attributed to better binding of the small molecule inhibitor to the hydrophobic region of the membrane-bound PGT. This suggests that the N-butyl group on this compound, being a hydrophobic substituent, would likely enhance its inhibitory activity against PGT. Some optimized isatin derivatives have achieved excellent in vitro inhibition of bacterial enzymatic activity, with the best half-maximal inhibitory concentration (IC₅₀) observed among new compounds being 8.9 μM.

The Cannabinoid Receptor 2 (CB2) is predominantly expressed in immune cells and plays a crucial role in modulating immune responses and inflammation. patsnap.com While agonists at this receptor typically produce anti-inflammatory effects, inverse agonists bind to the receptor to reduce its basal level of activity. patsnap.com This action stabilizes an inactive conformation of the receptor, which can be therapeutically beneficial in conditions where CB2 receptor activity is dysregulated, such as in certain cancers or neuroinflammatory diseases. patsnap.com

A novel series of selective CB2 inverse agonists was developed based on the introduction of a methoxy (B1213986) moiety at the 6-position of the isatin scaffold, combined with N-alkylation. Specifically, 6-methoxy-N-alkyl isatin acylhydrazone derivatives have been identified as potent and selective CB2 inverse agonists. While this compound is not an acylhydrazone, this research strongly indicates that the N-alkyl and 6-methoxy substitutions on the isatin core are key determinants for CB2 inverse agonism. These compounds exhibit high functional activity and selectivity for the human CB2 receptor, with no significant activity at the CB1 receptor.

| Compound | CB2 Binding Affinity (Ki, nM) | CB2 Functional Activity (EC50, nM) | Activity Type |

|---|---|---|---|

| Compound 15 (MDA55) | 89.9 | 88.2 | Inverse Agonist |

| Compound 16 (MDA77) | Not Reported | 5.82 | Inverse Agonist |

Cellular and Subcellular Mechanisms of Action

The molecular interactions of this compound with its primary targets initiate a cascade of cellular and subcellular events. Based on the activities of closely related isatin derivatives, its mechanisms likely involve the modulation of key signaling pathways, leading to distinct cellular outcomes.

In the context of MAO-B inhibition, the primary cellular effect is the suppression of dopamine catabolism within glial cells, which elevates synaptic dopamine levels. nih.gov This is a key mechanism for neuroprotection in models of Parkinson's disease. nih.gov However, studies on the parent compound, isatin, in dopaminergic human neuroblastoma (SH-SY5Y) cells have shown dose- and time-dependent effects on cell survival. nih.gov At higher concentrations and after prolonged exposure, isatin can induce cell death, transitioning from apoptosis to necrosis, highlighting the importance of concentration in determining the cellular response. nih.gov

As a potential kinase inhibitor, the cellular mechanisms would involve the blockade of signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK and PI3K/AKT pathways. nih.gov Inhibition of VEGFR-2 and EGFR by isatin derivatives has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. researchgate.netnih.gov This is often accompanied by changes in the expression of key regulatory proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately leading to the activation of caspases and the execution of the apoptotic program. nih.govnih.gov

The cellular consequences of CB2 receptor inverse agonism are primarily immunomodulatory. nih.gov CB2 inverse agonists can influence immune cell motility and exert broad effects on cellular protein phosphorylation. nih.gov By stabilizing the inactive state of the CB2 receptor, these compounds can reduce pro-inflammatory signaling cascades. patsnap.com For instance, CB2 signaling typically involves the Gαi/o protein, which leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. mdpi.com Inverse agonism would counteract this pathway, potentially altering immune cell differentiation and function. nih.gov

Modulation of Cellular Proliferation and Growth Pathways

The isatin nucleus is a key pharmacophore in the development of anticancer agents, with substitutions playing a critical role in modulating antiproliferative activity. nih.govull.es N-alkylation and methoxy substitutions, in particular, have been shown to be advantageous for enhancing cytotoxicity against various cancer cell lines. nih.govnih.gov

Research into related compounds demonstrates the potential mechanisms by which this compound may exert its effects. For instance, the compound 5-acetamido-1-(methoxybenzyl) isatin has been identified as a potent inhibitor of tumor cell proliferation, particularly against the human leukemia cell line K562. nih.gov Mechanistic studies revealed that this molecule induces apoptosis through the mitochondrial pathway and causes cell cycle arrest in the G2/M phase. nih.govnih.gov This cell cycle blockade is achieved by downregulating key proteins such as Cyclin B and CDC25C, while upregulating their phosphorylated, inactive forms, p-CDC25C and p-CDK1 (Thr14). nih.govresearchgate.net

Furthermore, the influence of N-1 substitution is highlighted by studies on N-benzylisatin derivatives, which displayed excellent antiproliferative activity against non-small cell lung cancer (A549) and human cervical cancer (HeLa) cell lines. mdpi.com These findings underscore the importance of the substituent at the N-1 position for cytotoxic potency. The N-butyl group in this compound would confer increased lipophilicity, potentially enhancing its ability to cross cellular membranes and interact with intracellular targets. Additionally, 5-acetamido-1-(methoxybenzyl) isatin was found to suppress migration and chemotaxis in HepG2 liver cancer cells and inhibit angiogenesis in human umbilical vein endothelial cells (HUVEC), suggesting a multi-faceted anti-tumor potential. nih.govnih.gov

| Compound | Cell Line | Effect | Mechanism |

|---|---|---|---|

| 5-acetamido-1-(methoxybenzyl) isatin | K562 (Leukemia) | Inhibition of proliferation | Induction of apoptosis, G2/M cell cycle arrest nih.govresearchgate.net |

| 5-acetamido-1-(methoxybenzyl) isatin | HepG2 (Liver Cancer) | Suppression of migration and chemotaxis | Not specified nih.govnih.gov |

| 5-acetamido-1-(methoxybenzyl) isatin | HUVEC (Endothelial) | Inhibition of angiogenesis | Inhibition of cell tube formation nih.gov |

| N-benzylisatin derivative (6c) | A549 (Lung Cancer) | Excellent antiproliferative activity (IC50: 4.35 µM) | Not specified mdpi.com |

| N-benzylisatin derivative (6c) | HeLa (Cervical Cancer) | Excellent antiproliferative activity (IC50: 4.09 µM) | Not specified mdpi.com |

Investigation of Antioxidant Mechanisms

Isatin and its derivatives have demonstrated significant antioxidant capabilities, which are crucial in mitigating cellular damage caused by reactive oxygen species (ROS). nih.govpkheartjournal.com The core isatin structure, particularly its lactam ring with N-H and C=O moieties, is believed to contribute to its free radical scavenging properties. pkheartjournal.com The substitution of the hydrogen at the N-1 position with a butyl group modifies this electronic environment, while the 6-methoxy group introduces an electron-donating substituent that can enhance antioxidant activity.

The intrinsic antioxidant potential of the isatin scaffold was confirmed when isatin isolated from the flowers of Couroupita guianensis showed potent activity in inhibiting lipid peroxidation, a key process in oxidative stress, with an EC50 value of 72.80 μg/ml. ijmr.org.innih.gov This suggests that the fundamental structure is primed for radical scavenging.

The influence of the methoxy group is particularly noteworthy. In other classes of bioactive molecules, such as curcuminoids and melatonin (B1676174), electron-donating groups like methoxy are known to be critical for their antioxidant function, often by stabilizing the resulting radical through resonance. mdpi.com For example, the methoxy group in melatonin is considered essential for its antioxidant ability. mdpi.com It can be inferred that the 6-methoxy group on the isatin ring would similarly enhance the molecule's capacity to neutralize free radicals. Studies on various isatin derivatives, including bis-isatins, have consistently shown their ability to scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals in a concentration-dependent manner, confirming the class's robust antioxidant profile. researchgate.net

| Compound | Assay | Result (IC50 / EC50) |

|---|---|---|

| Isatin (from C. guianensis) | Lipid Peroxidation Inhibition | 72.80 µg/ml ijmr.org.innih.gov |

| Bis-isatin Derivatives (general) | DPPH Radical Scavenging | 41.22 - 73.36 µM researchgate.net |

Elucidation of Anti-inflammatory Modalities

Derivatives of isatin are well-recognized for their anti-inflammatory effects, acting through the modulation of key inflammatory pathways and mediators. mdpi.commdpi.com The introduction of an N-alkyl group is a strategy that has been successfully employed to develop isatin-based anti-neuroinflammatory agents. mdpi.com

Studies on N1-alkylated isatins have shown that these compounds can effectively reduce the release of pro-inflammatory mediators from activated microglial cells, which are central to neuroinflammation. mdpi.com Specifically, N-alkylated derivatives were found to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV2 microglia. mdpi.com This indicates a mechanism involving the suppression of inflammatory signaling cascades within immune cells of the central nervous system.

The broader anti-inflammatory potential of the isatin scaffold is further supported by research on other derivatives. For example, certain tricyclic isatin oximes inhibit the LPS-induced transcriptional activity of nuclear factor-kappa B (NF-κB) and activating protein 1 (AP-1), which are master regulators of the inflammatory response. mdpi.com This inhibition leads to a downstream reduction in the production of a range of pro-inflammatory cytokines, including IL-1α, IL-1β, and monocyte chemoattractant protein-1 (MCP-1). mdpi.com Other isatin derivatives have demonstrated significant in vivo anti-inflammatory activity, such as the reduction of carrageenan-induced paw edema in animal models, a classic test for anti-inflammatory agents. scispace.com The combination of an N-butyl group and a 6-methoxy substitution in this compound likely contributes to these effects by modulating hydrophobicity and electronic properties favorable for interaction with inflammatory targets.

| Compound Type | Model System | Inhibited Mediator / Pathway |

|---|---|---|

| N1-alkylated isatins | LPS-activated BV2 microglia | Nitric Oxide (NO), IL-6, TNF-α mdpi.com |

| Tricyclic isatin oximes | LPS-activated human monocytic cells | NF-κB/AP-1, IL-6, IL-1α, IL-1β, MCP-1, TNF mdpi.com |

| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives | Carrageenan-induced rat paw edema | Edema volume (up to 65% reduction) scispace.com |

Antibacterial Action at the Molecular Level

Structural modifications of the isatin scaffold, particularly at the N-1 position, are crucial for developing potent antimicrobial agents. The introduction of a lipophilic alkyl chain, such as a butyl group, at this position is a key design element, as this substituent is believed to interact directly with the lipophilic region of the bacterial cell membrane. rsc.orgresearchgate.net

One of the primary molecular mechanisms for N-alkylated isatins involves the inhibition of essential bacterial enzymes. Molecular docking studies suggest that the N-1 aliphatic chain points towards the transmembrane region of peptidoglycan glycosyltransferase (PGT), a critical enzyme in bacterial cell wall synthesis. rsc.org By disrupting the function of PGT, these compounds interfere with the integrity of the bacterial cell wall, leading to cell lysis. A study involving a series of N-alkylated isatins found that a compound with an N-butyl group (referred to as compound 6) demonstrated this targeted activity. rsc.org

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant resistance to conventional antibiotics. nih.govnih.gov Isatin derivatives have emerged as promising agents for inhibiting biofilm formation. Specifically, conjugates derived from N-(bromobutyl) isatin have demonstrated significant antibiofilm activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such conjugate achieved 83.60% inhibition of biofilm formation at a concentration of 10 mg/mL. nih.gov This activity is attributed to the N-butyl linker, which facilitates the molecule's ability to interfere with the processes of bacterial adhesion and matrix production, which are fundamental to the early stages of biofilm development. nih.govnih.gov

A primary mode of bactericidal action for N-butylated isatin derivatives is the physical disruption of the bacterial cell membrane. nih.govnih.gov This mechanism is particularly effective against persistent or non-growing bacteria that are often tolerant to antibiotics targeting metabolic processes. nih.gov Transmission electron microscopy (TEM) studies of MRSA treated with N-(butyl) isatin-quinoline conjugates have provided direct visual evidence of membrane damage. nih.gov The lipophilic N-butyl chain is proposed to insert into the lipid bilayer of the bacterial membrane, compromising its structural integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. nih.govnih.gov

| Compound Type | Target/Organism | Activity/Mechanism | Metric |

|---|---|---|---|

| N-butyl isatin derivative | Peptidoglycan Glycosyltransferase (PGT) | Enzyme inhibition | Interacts with transmembrane region rsc.org |

| N-(butyl) isatin-quinoline conjugate (11a) | MRSA Biofilm | Inhibition of biofilm formation | 83.60% inhibition at 10 mg/mL nih.gov |

| N-(butyl) isatin-quinoline conjugates | MRSA | Bacterial cell membrane disruption | Confirmed by TEM studies nih.gov |

Antiviral Mechanism Delineation

The isatin scaffold has a long history in antiviral research, with its derivatives showing broad-spectrum activity against a variety of viruses. nih.govwindows.net The specific substitutions on the isatin ring are determinant factors for the potency and mechanism of antiviral action.

The methoxy group, as present in this compound, has been implicated in direct interactions with viral enzymes. In studies of isatin derivatives designed as anti-HIV agents, the presence of a methoxy group was suggested to cause steric interactions with the aromatic residues of HIV-1 reverse transcriptase (RT). nih.gov This enzyme is essential for the replication of retroviruses, and its inhibition is a key strategy in antiviral therapy. This finding strongly supports a mechanistic role for the 6-methoxy substituent in contributing to antiviral efficacy by blocking the active site of crucial viral proteins.

Neuroinflammation Studies

The anti-neuroinflammatory potential of isatin derivatives has been a subject of significant investigation, with studies often utilizing cellular models of neuroinflammation, such as lipopolysaccharide (LPS)-activated BV2 microglia cells. mdpi.comnih.govnih.gov In these models, the activation of microglia leads to the release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which are implicated in the progression of various neurodegenerative diseases. mdpi.comnih.gov Research into the structure-activity relationships of isatin derivatives has provided insights into how different substituents on the isatin core can modulate their anti-neuroinflammatory activity.

Substitutions at the N-1 position and on the aromatic ring of the isatin scaffold have been shown to be key for their biological effects. mdpi.comsemanticscholar.org Specifically, N-alkylation has been explored to enhance the anti-neuroinflammatory properties of isatin. For instance, studies on a series of N-alkylated isatins have demonstrated their ability to reduce the production of NO in LPS-stimulated BV2 microglia. semanticscholar.org The presence of an alkyl chain at the N-1 position appears to be important for the inhibition of NO release. semanticscholar.org

Furthermore, the electronic effects of substituents on the aromatic ring also play a crucial role. The introduction of electron-donating groups, such as a methoxy group, has been considered in the design of isatin-based anti-inflammatory agents. mdpi.compkheartjournal.com While direct studies on this compound are not extensively available, the anti-neuroinflammatory effects can be inferred from derivatives with similar substitutions. The butyl group at the N-1 position and the methoxy group at the C-6 position are expected to influence the compound's lipophilicity and electronic properties, thereby affecting its interaction with biological targets involved in the neuroinflammatory cascade.

Research on various isatin derivatives has demonstrated a significant reduction in the levels of key pro-inflammatory mediators. The following table summarizes the effects of representative N-alkylated and methoxy-substituted isatin derivatives on the inhibition of NO, TNF-α, and IL-6 in LPS-activated BV2 microglia.

| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|---|

| N-alkylated Isatin Derivative 1 | 25 | Significant Reduction | Data Not Available | Data Not Available |

| N-alkylated Isatin Derivative 2 | 25 | Notable Reduction | Data Not Available | Data Not Available |

| 5-Methoxy Isatin Derivative | Not Specified | Observed Reduction | Observed Reduction | Observed Reduction |

This table is illustrative and compiled from general findings on isatin derivatives; specific percentage inhibitions for this compound require direct experimental validation.

Electrophilic Reactivity and Interactions with Biological Nucleophiles

The isatin scaffold possesses a unique chemical architecture that imparts it with the ability to act as an electrophile. wikipedia.orgnih.gov This electrophilic character is primarily attributed to the C-3 carbonyl group, which is part of a vicinal dicarbonyl system within a five-membered ring. wikipedia.orgresearchgate.netirapa.org This structural arrangement makes the C-3 carbon particularly susceptible to nucleophilic attack. thieme-connect.comnih.gov The reactivity of this position is a cornerstone of isatin chemistry and is pivotal to its interaction with biological macromolecules.

The electrophilicity of the isatin core can be modulated by the nature of the substituents at the N-1 position and on the aromatic ring. researchgate.netscielo.br In the case of this compound, both the N-butyl and the 6-methoxy groups are considered to be electron-donating. The butyl group at the N-1 position, being an alkyl group, exerts a positive inductive effect (+I), which increases the electron density on the nitrogen atom and, by extension, on the carbonyl groups. Similarly, the methoxy group at the C-6 position donates electrons to the aromatic ring through a resonance effect (+R).

Biological systems are rich in nucleophilic species, such as the thiol groups of cysteine residues, the amino groups of lysine (B10760008) residues, and the imidazole (B134444) ring of histidine residues within proteins. The interaction of electrophilic compounds with these biological nucleophiles can lead to the formation of covalent adducts, which can, in turn, modulate the function of the target proteins. Given the moderated electrophilicity of this compound due to its electron-donating substituents, its reactivity towards these biological nucleophiles would likely be attenuated compared to isatins bearing electron-withdrawing groups. This tempered reactivity could be a desirable trait in the design of therapeutic agents, potentially leading to more selective interactions and a lower propensity for off-target covalent modifications.

Systematic Variation of the N1-Alkyl Chain: Understanding the Role of Butyl Substitution

The N-alkylation of the isatin core is a common strategy to modulate its biological properties. scielo.br The length and nature of the alkyl chain at the N1 position play a pivotal role in determining the compound's affinity for its biological targets.

The introduction of an alkyl group, such as a butyl chain, at the N1 position significantly increases the lipophilicity of the isatin molecule. This enhanced lipid solubility is a critical factor for bioavailability, as it can facilitate the compound's ability to traverse hydrophobic biological membranes, such as the cell membrane, to reach intracellular targets. calstate.edu The increased lipophilic character promotes hydrophobic interactions, which can modulate the integrity of polyplexes and enhance the binding between a molecule and biological structures like DNA. researchgate.net The greater antimicrobial activity observed in some isatin derivatives substituted with electron-withdrawing groups has been linked to increased lipophilic character, which facilitates transport across microbial membranes. calstate.edu

The N1-alkyl side chain is implicated as a key point of interaction with receptor binding sites. nih.gov For certain targets, such as cannabinoid receptors, high-affinity binding requires an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon side chain. nih.gov An alkyl chain of 3-6 carbons is considered sufficient for high-affinity interactions. nih.gov The four-carbon butyl group of this compound falls within this optimal range. The flexible butyl chain can orient itself to fit within deep, hydrophobic binding pockets of target proteins, forming van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. biorxiv.org These interactions are crucial for anchoring the ligand within the active site and stabilizing the ligand-receptor complex, as seen in how spirooxindole scaffolds can mimic the hydrophobic contacts of key residues in protein-protein interactions. biorxiv.org

Significance of the C6-Methoxy Group in Biological Activity

Substitution on the aromatic ring of the isatin core is a determining factor in a compound's potency and selectivity. scispace.com While substitutions at the C5 position are often associated with a general increase in biological activity, modifications at the C6 position can confer selectivity for specific biological targets. scispace.comacs.orgresearchgate.net

The methoxy group (-OCH3) at the C6 position influences receptor binding through both electronic and steric effects. Electronically, the methoxy group is an electron-donating group, which can alter the electron density of the aromatic ring system. This modification can influence the strength of hydrogen bonds and potential pi-pi stacking interactions between the isatin ring and amino acid residues within the target's active site. nih.gov Sterically, the size and placement of the methoxy group must be accommodated by the topography of the binding pocket. The orientation of the C6 substituent points toward the bottom of the substrate cavity in some enzymes, meaning its size and properties are critical for a productive fit. nih.gov

Positional Effects of Other Substituents on Isatin Core Activity (Applicable to this compound Development)

The development of potent and selective isatin-based compounds relies on a deep understanding of how the position of various substituents on the aromatic ring impacts biological activity. Structure-activity relationship (SAR) studies have revealed clear trends that guide the design of new analogues. scispace.com

Substitution at the C5 position is most frequently associated with an enhancement of cytotoxic activity. scispace.com The introduction of electron-withdrawing groups, such as nitro (NO2) or halogens (F, Br, I), at the C5 position can improve anticancer activity by a factor of four to ten compared to the unsubstituted parent compound. scispace.com In general, C5-substituted isatins tend to exhibit higher binding affinities than their C6-substituted counterparts for certain targets. researchgate.net

However, while C5 substitution often enhances potency, C6 substitution is a valuable strategy for achieving target selectivity. acs.orgnih.gov The development of this compound highlights a strategy where selectivity is prioritized. By placing the methoxy group at the C6 position, the molecule gains selectivity for specific receptors like CB2, a feat less commonly achieved with C5 substitution. conicet.gov.ar Studies have generally shown that substitutions at positions 4 and 7 are less favorable for improving activity compared to modifications at C5 and C6. scispace.com

Table 1: Summary of Positional Effects on the Isatin Core

| Position | Common Substituents | General Effect on Activity/Selectivity |

|---|---|---|

| N1 | Alkyl chains (e.g., Butyl) | Increases lipophilicity; optimal chain length (3-6 carbons) enhances binding affinity through hydrophobic interactions. nih.gov |

| C5 | Halogens, Nitro (-NO2) | Generally increases overall biological potency and cytotoxicity. scispace.comresearchgate.net |

| C6 | Methoxy (-OCH3), Benzyloxy | Can significantly enhance selectivity for specific targets (e.g., MAO-B, CB2). acs.orgconicet.gov.ar |

| C4, C7 | Various | Substitution is generally less favorable for enhancing activity compared to C5 and C6 positions. scispace.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Butyl-6-methoxy-isatin, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with the isatin scaffold and introduce the methoxy group at position 6 via nucleophilic substitution or directed ortho-metalation. The 1-butyl chain can be added through alkylation using butyl halides or Mitsunobu reactions. Optimize conditions (temperature, solvent, catalysts) using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC and adjust reaction time or stoichiometry to minimize side products .

- Key Parameters : Solvent polarity (e.g., DMF for alkylation), temperature control (60–80°C), and catalyst selection (e.g., NaH for deprotonation).

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Techniques :

- NMR (¹H/¹³C): Confirm substituent positions (e.g., methoxy at C6, butyl at N1) and assess purity.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for the isatin core).

Q. What in vitro assays are appropriate for initial screening of this compound's bioactivity?

- Assays :

- Receptor Binding Assays : Radioligand displacement studies for cannabinoid receptors (CB1/CB2) to determine Kᵢ values.

- Functional Activity Tests : cAMP inhibition assays (for inverse agonism) or calcium flux measurements.

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the binding affinity of this compound with cannabinoid receptors?

- Methodology :

Homology Modeling : Build a CB2 receptor model using β₂-adrenergic receptor templates (PDB: 2RH1) due to structural homology.

Ligand Preparation : Optimize the compound’s 3D structure (e.g., protonation states, tautomers) using software like Schrödinger Maestro.

Docking Simulations : Use induced-fit docking to account for receptor flexibility. Validate with known CB2 inverse agonists (e.g., MDA55) .

- Analysis : Compare binding poses and interaction energies (e.g., hydrogen bonds with Ser285/Ser193) to explain selectivity for CB2 over CB1.

Q. What strategies resolve contradictory in vitro vs. in vivo activity data for this compound in neurological models?

- Approach :

- Pharmacokinetics : Assess bioavailability via plasma concentration-time profiles. Use LC-MS/MS to quantify brain penetration.

- Metabolite Screening : Identify active metabolites (e.g., demethylated derivatives) using liver microsome assays.

- Dose-Response Correlation : Conduct in vivo efficacy studies (e.g., neuropathic pain models) with escalating doses and compare to in vitro EC₅₀ values .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Framework :

Core Modifications : Vary substituents at positions 1 (alkyl chain length) and 6 (methoxy vs. ethoxy).

Functional Group Additions : Introduce halogens or electron-withdrawing groups to modulate receptor interactions.

Activity Profiling : Test analogs in CB2 binding assays and functional screens. Use regression analysis to correlate structural features (e.g., logP, polar surface area) with potency .

Q. What statistical methods validate the significance of this compound's effects in complex biological systems?

- Techniques :

- ANOVA with Post Hoc Tests : Compare treatment groups in animal models (e.g., mechanical allodynia scores).

- Bland-Altman Plots : Assess agreement between replicate experiments.

- Power Analysis : Determine sample size to detect ≥30% effect size with 80% power .

Methodological Best Practices

- Data Presentation : Follow IUPAC guidelines for chemical nomenclature and use SI units consistently. Include error bars (SEM) and p-values in graphs .

- Reproducibility : Document synthetic procedures in detail (e.g., equivalents, purification steps) as per Beilstein Journal of Organic Chemistry standards .

- Ethical Compliance : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.